

# how to control for RNase contamination in Myc-ribotac experiments

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## Compound of Interest

Compound Name: Myc-ribotac

Cat. No.: B10862044

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## Technical Support Center: Myc-Ribotag Experiments

### Troubleshooting Guides and FAQs for Controlling RNase Contamination

This guide provides researchers, scientists, and drug development professionals with detailed answers to frequently asked questions and troubleshooting advice to mitigate RNase contamination in Myc-ribotag experiments, ensuring high-quality and reliable results.

## Frequently Asked Questions (FAQs)

### Q1: What are the primary sources of RNase contamination in a Myc-ribotag experiment?

A1: RNases are ubiquitous and highly stable enzymes that can compromise the integrity of your RNA samples. The most common sources in a laboratory setting include:

- Personnel: Hands, skin, and hair are major sources of RNases.<sup>[1][2]</sup> Always wear gloves and a clean lab coat.
- Surfaces: Benchtops, pipettes, and other laboratory equipment can be contaminated through exposure to dust, airborne microbes, or direct contact.<sup>[1][3]</sup>

- **Solutions and Reagents:** Non-certified reagents and aqueous solutions can introduce RNases. It is crucial to use RNase-free water and reagents.<sup>[1]</sup>
- **Consumables:** Non-certified plasticware such as pipette tips and microcentrifuge tubes can be a source of contamination. Autoclaving alone is not always sufficient to eliminate all RNase activity.

## Q2: How can I create and maintain an RNase-free workspace?

A2: Establishing a dedicated area for RNA work is critical. Key practices include:

- **Designated Area:** If possible, designate a specific bench or even a room solely for RNA experiments.
- **Decontamination Routine:** Regularly clean all surfaces, including benchtops, pipettors, and equipment, with a commercial RNase decontamination solution (e.g., RNaseZap™). This should be followed by a rinse with RNase-free water.
- **Dedicated Equipment:** Use a set of pipettes, tube racks, and other equipment that are exclusively for RNA work.
- **Proper Personal Protective Equipment (PPE):** Always wear gloves and change them frequently, especially after touching any surface that is not certified as RNase-free (e.g., door handles, keyboards).

## Q3: What is the difference between DEPC treatment and using a commercial RNase decontamination solution?

A3: Both are methods to eliminate RNases, but they have different applications and considerations:

- **DEPC (Diethylpyrocarbonate) Treatment:** DEPC is a chemical that inactivates RNases by modifying their histidine residues. It is primarily used to treat aqueous solutions and water. After treatment, the solution must be autoclaved to inactivate the DEPC, which can otherwise interfere with downstream enzymatic reactions or modify RNA. DEPC is suspected

to be a carcinogen and must be handled with care in a fume hood. Importantly, DEPC cannot be used with Tris-based buffers as it reacts with the primary amine.

- Commercial Decontamination Solutions (e.g., RNaseZap™, RNase AWAY™): These are ready-to-use solutions designed for surface decontamination of benchtops, glassware, and plasticware. They act on contact to destroy RNases and are typically rinsed off with RNase-free water. They offer a convenient and effective alternative to DEPC for surface cleaning.

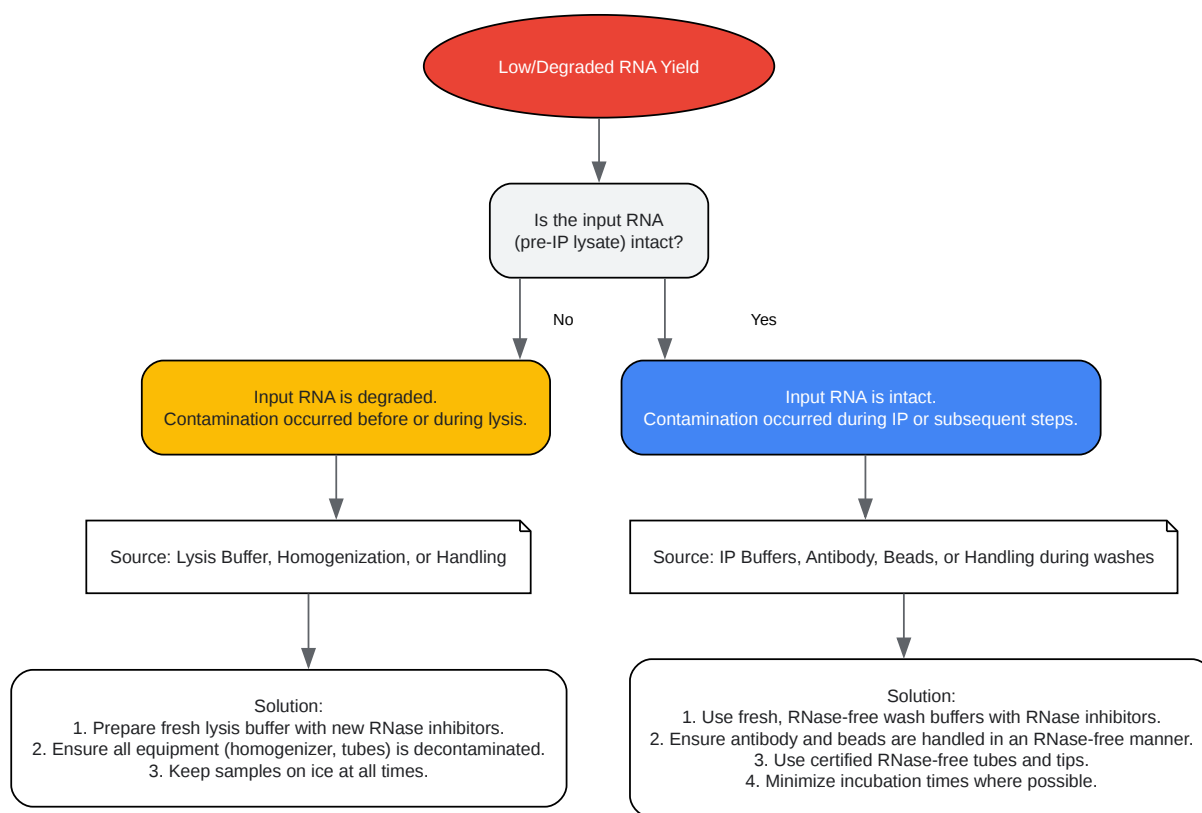
## **Q4: Are RNase inhibitors necessary in my lysis and wash buffers?**

A4: Yes, including a potent RNase inhibitor in your buffers is a crucial step to protect your RNA-ribosome complexes from degradation by endogenous RNases released during cell lysis and subsequent washing steps. Recombinant RNase inhibitors like RNaseOUT™ or SUPERase•In™ are commonly used as they are compatible with downstream applications and effectively inhibit a broad spectrum of RNases.

## **Troubleshooting Guide**

### **Problem: My RNA yield is very low or completely degraded after the Myc-immunoprecipitation.**

This is a classic sign of RNase contamination. Use the following decision tree to identify the potential source of the problem.



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**Caption:** Troubleshooting RNase contamination.

## Quantitative Data Summary

The following table summarizes key quantitative parameters for controlling RNase contamination.

Parameter	Recommendation	Notes
RNase Inhibitor Concentration		
RNaseOUT™	1:1000 to 1:200 dilution (e.g., 0.2 U/μL)	Add fresh to lysis and wash buffers immediately before use.
SUPERase•In™	1 U/μL final concentration	Inhibits a broader range of RNases compared to traditional inhibitors.
Surface/Equipment Decontamination		
Baking Glassware	≥ 4 hours at 180-240°C (356-464°F)	Wrap in foil to maintain sterility post-baking.
Commercial Reagents (e.g., RNaseZap™)	Apply, wipe, then rinse with RNase-free water.	Do not dilute the solution. Not for use on corrodible metal surfaces.
Solution Preparation		
DEPC Treatment	0.1% (v/v) DEPC in water, incubate ≥12h at 37°C, then autoclave.	Autoclaving is essential to inactivate residual DEPC.

## Experimental Protocols

### Protocol 1: Preparation of DEPC-Treated Water (1 Liter)

- To 1 liter of high-quality purified water (e.g., Milli-Q), add 1 ml of Diethylpyrocarbonate (DEPC).
- Shake the solution vigorously to ensure the DEPC is well-dispersed.
- Incubate the solution for at least 12 hours at 37°C.
- Autoclave the treated water for a minimum of 20-30 minutes to hydrolyze and eliminate any remaining DEPC.

- Allow the water to cool completely and store it in sterile, RNase-free bottles.

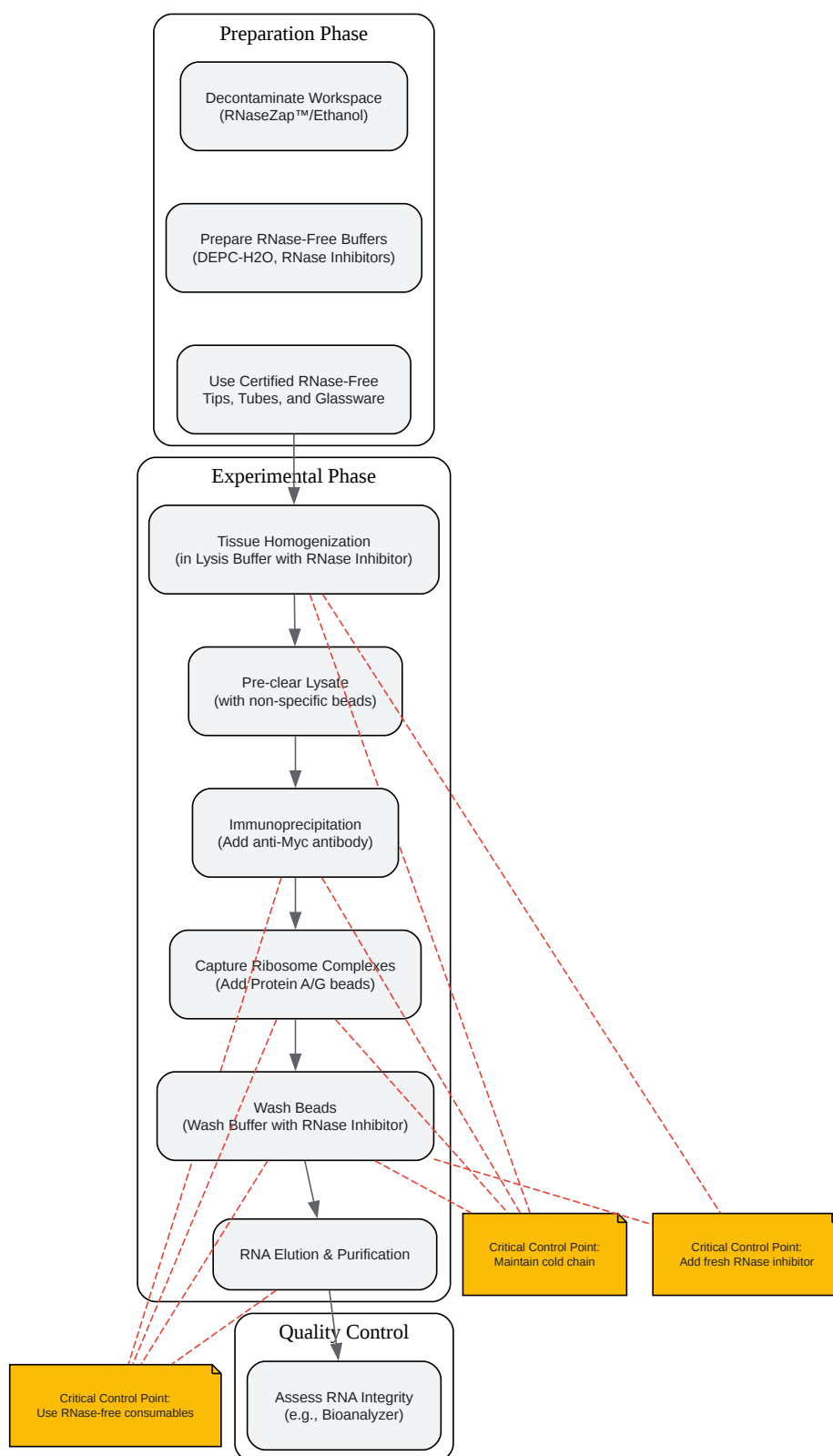
CAUTION: DEPC is a suspected carcinogen and should be handled with appropriate safety precautions, including gloves and use of a fume hood.

## Protocol 2: Decontamination of Work Surfaces and Equipment with RNaseZap™

- For Work Surfaces:
  - Apply RNaseZap™ solution directly onto the benchtop.
  - Wipe the entire surface thoroughly with a clean paper towel.
  - Rinse the surface with RNase-free water using a squirt bottle.
  - Dry the surface completely with a new, clean paper towel.
- For Lab Apparatus (e.g., centrifuges, vortexers):
  - Apply the solution liberally to a paper towel and wipe all exposed surfaces.
  - Rinse thoroughly by wiping with a paper towel soaked in RNase-free water.
  - Wipe dry with a clean paper towel.
- For Pipettors:
  - Following the manufacturer's instructions, disassemble the lower part of the pipettor.
  - Soak the shaft (not the entire mechanism) in RNaseZap™ for one minute.
  - Rinse the shaft thoroughly with RNase-free water.
  - Allow to air dry completely before reassembling.

## Visualizations

### Myc-Ribotag Workflow with RNase Control Points



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**Caption:** Key RNase control points in the Myc-ribotag workflow.

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